molecular formula C8H19ClN2O3 B6278784 tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride CAS No. 2126143-62-0

tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride

Cat. No.: B6278784
CAS No.: 2126143-62-0
M. Wt: 226.7
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Description

“tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride” (CAS: 67376-94-7) is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, an amino group, and a hydroxyl group in a stereospecific configuration. The compound’s (2S) stereochemistry at the central carbon ensures distinct biochemical interactions, making it valuable in pharmaceutical synthesis, particularly for protecting amine functionalities during peptide or small-molecule drug development . Its molecular structure combines hydrophilic (hydroxyl, amino) and hydrophobic (tert-butyl) moieties, balancing solubility and membrane permeability—a critical factor in drug design.

Properties

CAS No.

2126143-62-0

Molecular Formula

C8H19ClN2O3

Molecular Weight

226.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride typically involves the protection of the amino group using tert-butyl carbamate (Boc) as a protecting group. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. Under mild acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Example Compounds :

  • tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate (CAS: 1363384-66-0)
  • tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 426844-77-1)
Feature Target Compound Fluorinated Analogues
Substituents Hydroxyl, amino, tert-butyl Fluorine, amino, tert-butyl
Ring System Acyclic propan-2-yl backbone Pyrrolidine (5-membered ring)
Polarity Moderate (hydroxyl enhances solubility) Higher lipophilicity (fluorine)
Applications Peptide synthesis Fluorinated drug candidates (e.g., CNS agents)

Fluorination in pyrrolidine derivatives increases metabolic stability and bioavailability due to reduced oxidative metabolism . However, the target compound’s hydroxyl group offers superior hydrogen-bonding capacity, advantageous in aqueous reaction conditions.

Cyclopentyl and Bicyclic Carbamates

Example Compounds :

  • tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
  • tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)
Feature Target Compound Cyclopentyl/Bicyclic Analogues
Conformation Linear chain Rigid cyclic or bicyclic framework
Steric Effects Flexible backbone Restricted rotation (enhanced selectivity)
Synthetic Utility Versatile intermediate Targeted scaffolds for kinase inhibitors

Cyclic analogues exhibit constrained geometries, improving binding specificity to enzyme active sites . In contrast, the target compound’s linear structure allows greater flexibility in coupling reactions.

Hydroxy-Substituted Derivatives

Example Compounds :

  • tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9)
  • 1-hydroxycyclopropane-1-carboxylic acid (CAS: 17994-25-1)
Feature Target Compound Hydroxy-Substituted Analogues
Hydroxyl Position Secondary alcohol (propan-2-yl) Primary (cyclopropane) or tertiary (cyclopentyl)
Acidity pKa ~16–17 (typical for alcohols) pKa ~4–5 (carboxylic acid)
Reactivity Participates in esterification Prone to decarboxylation or lactonization

The target compound’s secondary hydroxyl group is less acidic than carboxylic acids, making it more stable under basic conditions .

Biological Activity

tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride is a chemical compound recognized primarily for its role in organic synthesis, particularly as a protecting group for amino acids and peptides. This article delves into its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈N₂O₃
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 849815-37-8

The structure features a tert-butyl group that provides steric hindrance, which is crucial for its protective function during chemical reactions. The compound's configuration allows it to prevent unwanted side reactions, thus facilitating the synthesis of complex organic molecules.

The primary mechanism by which tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate exerts its biological activity involves the protection of amino groups during chemical reactions. The steric bulk of the tert-butyl group inhibits nucleophilic attack on the amino nitrogen, thus preserving the integrity of the amino group throughout multi-step synthetic processes .

Biological Activity

Research has indicated several significant biological activities associated with this compound:

Study 1: Peptide Synthesis

A study demonstrated the effectiveness of tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate as a protecting group in synthesizing complex peptides. The reaction conditions optimized for this compound yielded high purity and efficiency in peptide formation, highlighting its utility in pharmaceutical applications.

Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal investigated the neuroprotective effects of related carbamate compounds. The study found that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Tert-butyl (3-amino-2-hydroxypropyl)carbamateC₈H₁₈N₂O₃Lacks hydroxymethyl groupSimpler structure with fewer functional groups
Tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamateC₁₀H₂₁N₂O₄Contains additional methyl groupsMore sterically hindered; different biological properties
Tert-butyl N-[3-amino-4-hydroxybutyric acid]C₉H₁₉N₃O₄Contains an additional amino groupDifferent target interactions due to structural variations

This table illustrates how tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate stands out due to its specific combination of functional groups that confer unique biological activities not fully replicated by similar compounds.

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